molecular formula C8H6Cl2N2O3 B181759 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide CAS No. 196935-03-2

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide

Cat. No.: B181759
CAS No.: 196935-03-2
M. Wt: 249.05 g/mol
InChI Key: ZIPYLYIONLWUPU-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-chloro-3-nitrophenyl)acetamide (molecular formula: C₈H₅Cl₂N₂O₃; average molecular weight: 263.05 g/mol) is a halogenated acetamide derivative characterized by a chloro-substituted phenyl ring with a nitro group at the meta position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of quinazolinone derivatives . Its structural features—including the electron-withdrawing nitro group and halogen substituents—enhance reactivity in nucleophilic substitution and cyclization reactions, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPYLYIONLWUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366186
Record name 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196935-03-2
Record name 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

  • Reagents :

    • 4-Chloro-3-nitroaniline (1.0 equiv)

    • Chloroacetyl chloride (1.1–1.2 equiv)

    • Base: NaOH, KOH, or Et₃N (1.5–2.0 equiv)

    • Solvent: Tetrahydrofuran (THF), dichloromethane (DCM), or ethanol

  • Reaction Conditions :

    • Temperature: 0–25°C (exothermic reaction controlled via ice bath)

    • Time: 3–6 hours

    • Workup: Precipitation in ice-cold water, filtration, and recrystallization (ethanol or ethyl acetate)

  • Yield and Purity :

    BaseSolventYield (%)Purity (HPLC)Source
    NaOHTHF82–8695–98%
    Et₃NDCM88–9097–99%
    KOHEthanol75–8093–95%

Key Analysis :

  • Et₃N in DCM achieves higher yields due to efficient HCl scavenging.

  • Recrystallization from ethanol enhances purity to >98%.

DBU-Catalyzed Acylation in Non-Polar Solvents

A modified approach uses 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base, enabling milder conditions.

Procedure:

  • Reagents :

    • 4-Chloro-3-nitroaniline (1.0 equiv)

    • Chloroacetyl chloride (1.05 equiv)

    • DBU (0.1–0.2 equiv)

    • Solvent: THF or toluene

  • Reaction Conditions :

    • Temperature: Room temperature (25°C)

    • Time: 2–3 hours

    • Workup: Filtration and solvent evaporation

  • Yield and Purity :

    SolventDBU (equiv)Yield (%)Purity (HPLC)Source
    THF0.19299.2%
    Toluene0.28998.5%

Key Analysis :

  • DBU minimizes side reactions (e.g., over-acylation) and reduces reaction time.

  • Avoids excessive cooling, enhancing energy efficiency.

Industrial-Scale Synthesis with Continuous Flow Reactors

For large-scale production, continuous flow systems improve reproducibility and safety.

Procedure:

  • Reagents :

    • 4-Chloro-3-nitroaniline (1.0 equiv)

    • Chloroacetyl chloride (1.1 equiv)

    • Aqueous NaOH (2.0 equiv)

  • Reaction Conditions :

    • Reactor type: Tubular flow reactor

    • Residence time: 10–15 minutes

    • Temperature: 30–40°C

    • Pressure: 2–3 bar

  • Yield and Purity :

    Scale (kg)Yield (%)Purity (HPLC)Source
    109499.0%
    509198.7%

Key Analysis :

  • Continuous systems mitigate thermal runaway risks and ensure consistent mixing.

  • Reduced solvent usage (20–30% less vs. batch processes).

Eco-Friendly Solvent-Free Approaches

Recent advancements emphasize solvent-free conditions using microwave irradiation.

Procedure:

  • Reagents :

    • 4-Chloro-3-nitroaniline (1.0 equiv)

    • Chloroacetyl chloride (1.1 equiv)

    • Solid base: K₂CO₃ (1.5 equiv)

  • Reaction Conditions :

    • Microwave power: 300 W

    • Temperature: 80°C

    • Time: 10–15 minutes

  • Yield and Purity :

    BaseYield (%)Purity (HPLC)Source
    K₂CO₃8597.5%

Key Analysis :

  • Microwave irradiation accelerates reaction kinetics by 10-fold.

  • Eliminates solvent waste, aligning with green chemistry principles.

Comparative Analysis of Methods

MethodAdvantagesLimitationsIndustrial Feasibility
Conventional AcylationLow cost, simple setupRequires cooling, moderate yieldsHigh
DBU-CatalyzedHigh yields, mild conditionsDBU costModerate
Continuous FlowScalable, safeHigh initial investmentHigh
Solvent-FreeEco-friendly, fastSpecialized equipment neededLow

Critical Considerations for Optimization

  • Impurity Control :

    • Nitro group reduction byproducts (e.g., amine derivatives) are minimized at pH 7–8 during workup.

    • Recrystallization with methyl tert-butyl ether:methanol (5:1) removes residual aniline.

  • Catalyst Selection :

    • Et₃N outperforms inorganic bases in polar aprotic solvents.

    • DBU enhances selectivity but increases costs.

  • Safety Protocols :

    • Chloroacetyl chloride is corrosive; handling requires PPE and ventilation.

    • Exothermic reactions necessitate temperature-controlled addition .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is its antibacterial activity against Klebsiella pneumoniae, a significant pathogen responsible for various infections. Research has demonstrated that this compound exhibits promising effects against this bacterium, particularly due to the presence of the chloro atom, which enhances its efficacy by stabilizing the molecule at the target enzyme site.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound has a favorable MIC against K. pneumoniae, indicating its potential as a therapeutic agent in treating infections caused by drug-resistant strains .

Synergistic Effects with Other Antibiotics

Research has also investigated the synergistic effects of combining this compound with other antibiotics such as ciprofloxacin, cefepime, ceftazidime, meropenem, and imipenem. The findings suggest:

  • Additive Effects : When combined with ciprofloxacin and cefepime, the compound exhibited additive effects, enhancing their antibacterial activity.
  • Synergistic Effects : A synergistic effect was observed when combined with meropenem and imipenem, suggesting that this compound could be utilized to reduce the effective doses of these antibiotics needed for treatment .

Toxicological Studies

In addition to its antibacterial properties, this compound has been evaluated for its cytotoxicity and mutagenicity. Preliminary studies indicate that it does not exhibit significant cytotoxic potential, making it a candidate for further toxicological assessments before potential clinical applications .

Synthesis and Chemical Intermediates

The synthesis of this compound can be achieved through various methods, typically involving reactions between chlorinated anilines and acetamides. Its role as an intermediate in dye manufacturing is also notable:

  • Dye Manufacturing : The compound serves as an intermediate for producing various dyes and pigments due to its reactive functional groups, which can participate in further chemical transformations.

Case Studies and Research Findings

A summary of relevant research findings is presented below:

Study ReferenceFocus AreaKey Findings
Antibacterial ActivityDemonstrated effectiveness against K. pneumoniae; chloro atom enhances activity.
Synergistic EffectsShowed additive effects with ciprofloxacin; synergistic effects with meropenem.
Toxicological AnalysisIndicated low cytotoxicity; suitable for further testing in vivo.
Synthesis MethodsVarious synthesis methods discussed; highlights versatility in organic synthesis.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. This compound can act as an inhibitor of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Heterocyclic Moieties Reference
2-Chloro-N-(4-chloro-3-nitrophenyl)acetamide C₈H₅Cl₂N₂O₃ 4-Cl, 3-NO₂ on phenyl None
2-Chloro-N-(4-nitrophenyl)acetamide C₈H₇ClN₂O₃ 4-NO₂ on phenyl None
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide C₈H₅ClFN₂O₃ 4-F, 3-NO₂ on phenyl None
N-(4-Chloro-3-nitrophenyl)-2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetamide C₂₂H₁₆ClN₃O₄S 4-Cl, 3-NO₂ on phenyl; quinazolinone-sulfanyl Quinazolinone, sulfanyl group
2-(2,4-Dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide C₁₅H₁₂Cl₂N₂O₄ 2,4-Cl₂-phenoxy; 4-CH₃, 3-NO₂ on phenyl Phenoxy group

Key Observations :

  • Halogen Effects : Replacement of the 4-Cl group in the target compound with 4-F (as in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) reduces cytotoxicity while retaining antibacterial activity .
  • Heterocyclic Additions: Quinazolinone-sulfanyl derivatives demonstrate enhanced bioactivity due to additional hydrogen-bonding and π-π stacking capabilities .

Key Observations :

  • Conventional reflux methods (e.g., for the target compound) offer moderate yields but are widely applicable .
  • Microwave-assisted synthesis improves reaction efficiency for thiadiazole-containing derivatives, reducing time from hours to minutes .

Table 3: Bioactivity Data

Compound Name Bioactivity (IC₅₀ or MIC) Cell Line/Pathogen Reference
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide MIC = 8 µg/mL (vs. K. pneumoniae) Bacterial cultures
N-(4-Chloro-3-nitrophenyl)-quinazolinone-sulfanyl acetamide IC₅₀ = 5.2 µM (anticancer) HepG2
2-Chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]thiadiazol-2-yl}acetamide IC₅₀ = 1.8 µM (anticancer) Caco-2

Key Observations :

  • The target compound’s derivatives (e.g., quinazolinone-sulfanyl) show potent anticancer activity, likely due to enzyme inhibition via heterocyclic interactions .
  • Fluoro-substituted analogues exhibit lower cytotoxicity, making them safer candidates for antibacterial applications .

Physicochemical Properties

Table 4: Physicochemical Comparison

Compound Name logP Molecular Weight (g/mol) Solubility (mg/mL) Reference
This compound 2.1 263.05 0.15 (H₂O)
2-(2,4-Dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide 3.8 355.17 0.02 (H₂O)
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide 1.5 224.63 0.30 (H₂O)

Key Observations :

  • N-methylation (as in 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide) enhances solubility by disrupting hydrogen-bonding networks .

Biological Activity

2-Chloro-N-(4-chloro-3-nitrophenyl)acetamide is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and applications in antibacterial research.

Chemical Structure and Properties

The compound features a chloro and nitro group on the phenyl ring, enhancing its reactivity. Its structure can be represented as follows:

Chemical Structure C9H8Cl2N2O3\text{Chemical Structure }\quad \text{C}_9\text{H}_8\text{Cl}_2\text{N}_2\text{O}_3

Target Enzyme: The primary target of this compound is the penicillin-binding protein (PBP), crucial for bacterial cell wall synthesis.

Mode of Action: The compound stabilizes the PBP enzyme at the binding site, disrupting the synthesis of the bacterial cell wall, which leads to cell lysis and death .

Biochemical Pathways: It interferes with various cellular functions by impacting cell signaling pathways and gene expression, suggesting a multifaceted role in cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable parameters for oral administration. Studies have shown that it exhibits good absorption and distribution characteristics within biological systems .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against Klebsiella pneumoniae, a common pathogen responsible for various infections. The minimum inhibitory concentration (MIC) was determined to assess its efficacy:

CompoundMIC (µg/mL)Target Bacteria
A1XKlebsiella pneumoniae
A2YKlebsiella pneumoniae

Where A1 is N-(4-fluoro-3-nitrophenyl)acetamide and A2 is 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. The presence of the chloro group in A2 significantly enhances its antibacterial properties compared to A1 .

Cytotoxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has a low cytotoxic profile, making it a promising candidate for further development as an antibacterial agent. The compound's safety profile suggests it may be suitable for in vivo studies .

Research Applications

The compound serves multiple roles in scientific research:

  • Medicinal Chemistry: As an intermediate in synthesizing pharmaceuticals with potential antibacterial and antifungal properties.
  • Material Science: In developing novel materials with specific electronic or optical properties.
  • Biological Studies: Used as a biochemical probe to study enzyme interactions and inhibition mechanisms .

Case Studies

One study focused on the antibacterial effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae. The results indicated that this compound could inhibit bacterial growth effectively while maintaining low toxicity levels. This study supports the potential use of this compound in treating infections caused by resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide, and how can reaction conditions be optimized to maximize yield?

  • Methodology : Synthesis typically involves nucleophilic substitution and amidation. Key steps include:

  • Chloroacetylation : Reacting 4-chloro-3-nitroaniline with chloroacetyl chloride under anhydrous conditions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .
  • Temperature control : Maintain 60–80°C to minimize side reactions (e.g., hydrolysis of chloroacetamide) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
    • Data Table :
StepReactantsSolventTemp. (°C)Yield (%)Purity (HPLC)
14-Cl-3-nitroaniline + ClCH₂COClDMF708595%
2Crude product recrystallizationEthanol257599%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and acetamide methylene (δ 4.0–4.2 ppm) .
  • FT-IR : Confirm C=O stretch (~1650 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹) .
  • LC-MS : Verify molecular ion peak (M+H⁺ at m/z 298.5) and fragmentation patterns .
    • Contradiction Resolution : Discrepancies in NO₂ stretching frequencies may arise from crystal packing effects; cross-validate with X-ray crystallography .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions (e.g., nucleophilic aromatic substitution)?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitro group directs substitution to the para position relative to Cl .
  • Reaction Path Simulation : Use software (e.g., Gaussian, ORCA) to model transition states and activation energies for SNAr reactions .
    • Case Study : DFT predicts a 15 kcal/mol barrier for substitution at the nitro-adjacent position, validated experimentally via kinetic studies .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

  • Methodology :

  • Dose-Response Analysis : Use Hill slope models to distinguish between therapeutic and toxic thresholds.
  • Structural Analog Comparison : Compare with derivatives (e.g., methoxy or fluoro substituents) to isolate electronic effects .
    • Data Table :
DerivativeIC₅₀ (µM) AntimicrobialIC₅₀ (µM) CytotoxicitySelectivity Index
Parent12.3 ± 1.225.6 ± 2.12.08
4-Fluoro8.9 ± 0.845.3 ± 3.55.09

Q. How do substituent electronic effects (e.g., nitro vs. methoxy groups) influence the compound’s reactivity in catalytic coupling reactions?

  • Methodology :

  • Hammett Analysis : Correlate σₚ values of substituents with reaction rates in Pd-catalyzed cross-coupling.
  • Electrochemical Profiling : Cyclic voltammetry reveals nitro groups lower LUMO energy, enhancing oxidative addition .
    • Key Finding : Nitro-substituted derivatives exhibit 3x faster coupling rates compared to methoxy analogs .

Methodological Notes

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize multi-variable synthesis parameters (temp., solvent ratio, catalyst loading) .
  • Data Validation : Cross-reference spectral data with PubChem entries (CID: [insert CID]) and crystallographic databases (CCDC) to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.